molecular formula C4H7NO2 B034835 2-Oxazolidinone, 3-methyl- CAS No. 19836-78-3

2-Oxazolidinone, 3-methyl-

Cat. No. B034835
CAS RN: 19836-78-3
M. Wt: 101.1 g/mol
InChI Key: VWIIJDNADIEEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-oxazolidinones can be achieved through several routes. Electrochemical synthesis from acetylenic amines and CO2 offers an efficient pathway, providing good to excellent yields under mild conditions, without the need for harmful chemicals or catalysts (Feroci et al., 2005). Enzymatic synthesis using immobilized lipases has also been explored for the preparation of 3-ethyl-1,3-oxazolidin-2-one, revealing insights into mechanism and kinetics (Yadav & Pawar, 2014).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinones is characterized by a 5-membered ring containing oxygen and nitrogen atoms. This structure imparts unique chemical reactivity and properties to the compounds. Studies have elucidated the structure-reactivity relationships, aiding in the synthesis of various derivatives with tailored properties.

Chemical Reactions and Properties

2-Oxazolidinones undergo a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They can participate in C-N bond formations, serve as substrates for N-arylation reactions, and be involved in the synthesis of N-methyl amino acids, showcasing their reactivity and utility in organic synthesis (Cacchi et al., 2001; Aurelio et al., 2000).

Scientific Research Applications

  • Oxazolidinone Antibacterials with a Methyl Substituent : Oxazolidinones with a distal methyl substituent can reduce mitochondrial protein synthesis inhibition while maintaining good antibacterial potency (Renslo et al., 2007).

  • Latent Aziridine Equivalents : 2-Oxazolidinones can be used as latent aziridine equivalents for aminoethylating aromatic amines, phenols, and thiophenols at elevated temperatures (Poindexter et al., 1992).

  • Antibiotics Against Gram-Positive Bacteria : Oxazolidinones are effective antibiotics against Gram-positive bacteria, with potential for use in treating surgical infections due to their good penetration and tissue accumulation properties (Bozdoğan & Appelbaum, 2004).

  • 4-Substituted 1,2,3-Triazoles as Antibacterial Agents : These compounds show potential as antibacterial agents with reduced activity against monoamine oxidase A, offering an improved safety profile for oxazolidinones (Reck et al., 2005).

  • Oral Antibiotic for Multidrug-Resistant Bacteria : Oxazolidinones have potential as an oral antibiotic against multidrug-resistant Gram-positive bacteria, targeting the initiation of translation in the large ribosomal subunits (Müller & Schimz, 1999).

  • New Oxazolidinones with Chiral Pyrrolidine Side Ring : These new compounds exhibit promising antibacterial activity against drug-resistant Gram-positive bacteria, with potential for improved treatment and reduced side effects (Ming, 2012).

  • Enzyme-Linked Immunosorbent Assay (ELISA) Applications : Developed ic-ELISA and TR-FIA methods are suitable for determining 3-amino-2-oxazolidinone in animal tissue, providing similar results to standard high-performance liquid chromatography-tandem mass spectrometry methods (Le & Yu, 2015).

  • Inactivation of Monoamine Oxidase : The mechanism of inactivation of monoamine oxidase by 5-(aminomethyl)-3-aryl-2-oxazolidinones involves one-electron transfer, removal of an α-proton, and decomposition of the oxazolidinone ring (Gates & Silverman, 1989).

properties

IUPAC Name

3-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIIJDNADIEEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066537
Record name 2-Oxazolidinone, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolidinone, 3-methyl-

CAS RN

19836-78-3, 16112-59-7
Record name 3-Methyl-2-oxazolidinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 4-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 3-methyloxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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